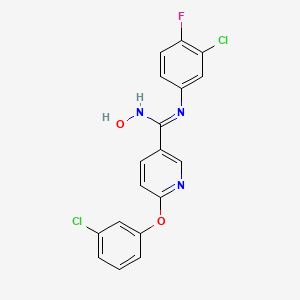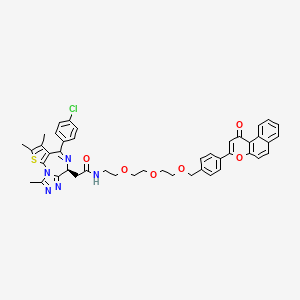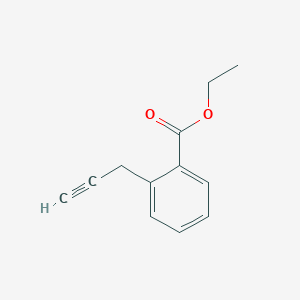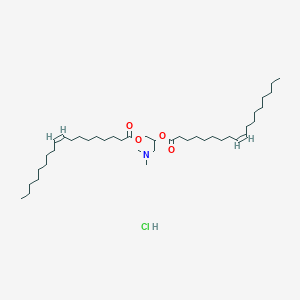
DODAP (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioleoyl-3-dimethylammonium propane (hydrochloride), commonly known as DODAP (hydrochloride), is an ionizable cationic lipid. It is widely recognized for its low cytotoxicity and high transfection efficiency, making it a valuable component in the field of nanomedicine. DODAP (hydrochloride) is neutral at physiological pH but acquires a positive charge in the endosomal body due to protonation of free amines at pH below its pKa.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DODAP (hydrochloride) typically involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine with dimethylamine under specific conditions. The reaction is carried out in an organic solvent such as chloroform or methanol, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of DODAP (hydrochloride) involves scalable synthetic chemistry and established engineering formulation methods. The process includes the synthesis of the ionizable lipid, preparation of lipid nanoparticles by pipette, vortex, and microfluidic mixing methods, and physical characterization .
Analyse Des Réactions Chimiques
Types of Reactions
DODAP (hydrochloride) undergoes various chemical reactions, including:
Oxidation: DODAP can be oxidized by treating it with hydrogen peroxide (H2O2) and incubating at room temperature.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized forms of DODAP, which may include covalent modifications of ribonucleotides.
Substitution: Substituted derivatives of DODAP with different functional groups.
Applications De Recherche Scientifique
DODAP (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a component in lipid-polymer hybrid nanoparticles for encapsulating biologically active molecules.
Biology: Employed in gene delivery systems for mRNA, siRNA, and plasmid DNA.
Medicine: Utilized in the development of vaccines and therapeutic approaches for diseases.
Industry: Applied in the formulation of lipid nanoparticles for drug delivery.
Mécanisme D'action
DODAP (hydrochloride) exerts its effects through electrostatic interactions with anionic lipids present in the endosomal membrane. These interactions trigger the release of nucleic acids, promoting membrane cleavage of the non-bilayer structure and enabling intracellular delivery of nucleic acids. The ionizable head groups of DODAP acquire a positive charge in acidic conditions, facilitating the release of genetic material into the target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): Another ionizable cationic lipid with similar applications in gene delivery.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Used as a helper lipid in gene therapies.
Uniqueness
DODAP (hydrochloride) is unique due to its high transfection efficiency and low cytotoxicity. Its ability to acquire a positive charge in acidic conditions makes it particularly effective in endosomal escape and intracellular delivery of nucleic acids.
Propriétés
Formule moléculaire |
C41H78ClNO4 |
|---|---|
Poids moléculaire |
684.5 g/mol |
Nom IUPAC |
[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride |
InChI |
InChI=1S/C41H77NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,39H,5-18,23-38H2,1-4H3;1H/b21-19-,22-20-; |
Clé InChI |
NFPPFFMLWUZJIZ-JDVCJPALSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.Cl |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)
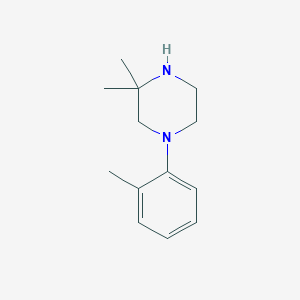
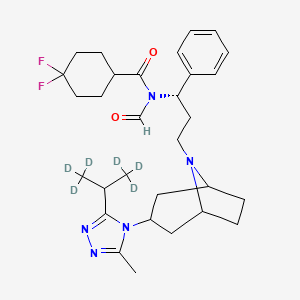
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

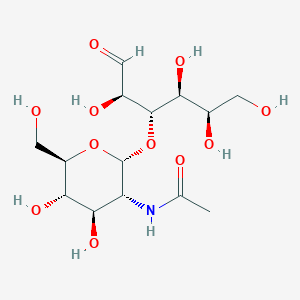
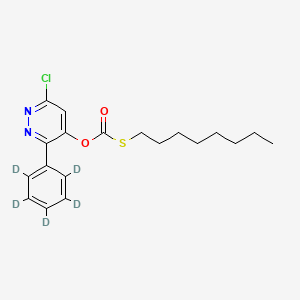
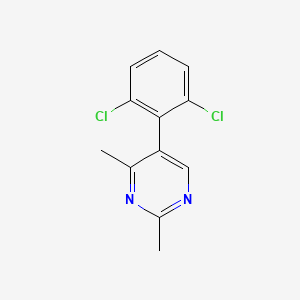
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
